molecular formula C27H21NO B4289314 N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE

N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE

Cat. No.: B4289314
M. Wt: 375.5 g/mol
InChI Key: JLOIJOCARPRUNE-UHFFFAOYSA-N
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Description

N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE is a complex organic compound characterized by its tetracyclic structure and naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE involves multiple steps, starting with the formation of the tetracyclic core. This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications. The naphthyl group is then introduced via a coupling reaction, typically using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the coupling reactions to identify the most efficient catalysts and conditions .

Chemical Reactions Analysis

Types of Reactions

N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets .

Comparison with Similar Compounds

Similar Compounds

  • 15-Methyl-N-(1-naphthyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
  • 16-Methyl-N-(1-naphthyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Uniqueness

N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE is unique due to its specific tetracyclic structure and the presence of the naphthyl group.

Properties

IUPAC Name

N-naphthalen-1-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c29-27(28-25-15-7-9-17-8-1-2-10-18(17)25)24-16-23-19-11-3-5-13-21(19)26(24)22-14-6-4-12-20(22)23/h1-15,23-24,26H,16H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOIJOCARPRUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE
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N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE
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N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE
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N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE
Reactant of Route 5
N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE
Reactant of Route 6
N-(1-NAPHTHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE

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